molecular formula C12H12F3N5 B2372898 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile CAS No. 1006320-21-3

3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile

Cat. No.: B2372898
CAS No.: 1006320-21-3
M. Wt: 283.258
InChI Key: QWTDHHXZSWDPOO-UHFFFAOYSA-N
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Description

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile typically involves the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the reaction of 1-ethyl-5-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Propanenitrile Group: The propanenitrile group is introduced through a nucleophilic substitution reaction, where the bipyrazole core reacts with a suitable nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bipyrazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Scientific Research Applications

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-ethyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile stands out due to its bipyrazole structure, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTDHHXZSWDPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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